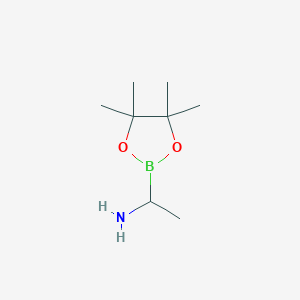

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a boronic ester derivative containing an ethanamine moiety. Its molecular formula is C₈H₁₈BNO₂, with a molecular weight of 185.12 g/mol. The compound features a pinacol-protected boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) covalently linked to a primary amine (-CH₂NH₂). This structure enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis .

Properties

CAS No. |

97532-90-6 |

|---|---|

Molecular Formula |

C8H18BNO2 |

Molecular Weight |

171.05 g/mol |

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |

InChI |

InChI=1S/C8H18BNO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,10H2,1-5H3 |

InChI Key |

FOTALVKQMXVWDC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Haloalkyl Amines

One of the most effective and widely used methods to prepare boronic esters such as the target compound is the Miyaura borylation reaction. This palladium-catalyzed process couples halogenated ethanamine derivatives with bis(pinacolato)diboron under mild conditions, yielding the boronate ester.

| Reagent/Condition | Details |

|---|---|

| Starting material | 2-Bromoethanamine or protected haloethanamine |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | PdCl2(dppf) or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane, sometimes with DMF or water |

| Temperature | 80–120 °C |

| Atmosphere | Inert (N2 or Ar) |

| Time | 6–24 hours |

Mechanism: The palladium catalyst facilitates oxidative addition of the haloalkyl amine, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

Protection and Deprotection Strategies

Because ethanamine groups can be reactive, protection of the amine (e.g., as a Boc or carbamate derivative) is often employed during the borylation step to prevent side reactions. After successful borylation, deprotection under acidic conditions yields the free amine.

| Step | Description |

|---|---|

| Amine protection | Reaction with Boc2O or similar reagents |

| Borylation | Pd-catalyzed Miyaura borylation under inert atmosphere |

| Deprotection | Acidic cleavage (e.g., TFA in dichloromethane) |

This approach improves yields and purity by minimizing amine coordination to the catalyst and side reactions.

Alternative Synthetic Routes

- Nucleophilic substitution: Starting from 1-bromo- or 1-chloroethane derivatives bearing a boronate ester, nucleophilic substitution with ammonia or amine sources can introduce the ethanamine group.

- Reductive amination: Aldehydes or ketones bearing the boronate ester can be converted to ethanamine derivatives via reductive amination with ammonia or amines and reducing agents like sodium cyanoborohydride.

However, these routes are less commonly reported for this specific compound due to challenges in maintaining boronate ester integrity under reductive or nucleophilic conditions.

Purification and Characterization

Purification

- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate gradients is standard.

- Recrystallization: From ethanol or DMF mixtures under anhydrous conditions to prevent boronate hydrolysis.

- Moisture Sensitivity: Boronate esters are sensitive to moisture; thus, all purification steps are performed under dry conditions.

Analytical Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR and ¹³C NMR | Structural confirmation | Characteristic peaks for pinacol methyl groups near δ 1.3 ppm (¹H NMR) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula confirmation | Molecular ion peak at m/z 171 (M+H)+ |

| X-ray Crystallography | Absolute configuration and structural details | Used when single crystals are available |

Summary Table of Representative Preparation Conditions

| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Protected 2-bromoethanamine | PdCl2(dppf) | KOAc | 1,4-Dioxane | 100 | 12 | 70–80 | Inert atmosphere; moisture-free |

| 2 | 2-Bromoethanamine (protected) | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water | 90–110 | 6–24 | 65–75 | Microwave irradiation sometimes used |

| 3 | Haloethanamine derivative (amine-free) | Pd(PPh3)4 | KOAc | THF or DMF | 80–100 | 8–18 | 60–70 | Requires amine protection |

Research Findings and Considerations

- The choice of catalyst and base significantly affects yield and selectivity.

- Protection of the amine group is critical to avoid catalyst poisoning and side reactions.

- Microwave-assisted borylation has been reported to reduce reaction times and improve yields.

- Boronate ester stability requires strict exclusion of moisture during synthesis and purification.

- The compound’s utility as a building block in Suzuki coupling reactions underscores the importance of high-purity preparation.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed.

Major Products:

Oxidation: Boronic acids and esters.

Reduction: Boranes.

Substitution: Various substituted amines and boron-containing compounds.

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.

Medicine: It plays a role in the synthesis of pharmaceuticals, including anticancer and antiviral agents.

Industry: The compound is used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boronic esters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Properties

Physical and Chemical Properties

- Solubility : Aliphatic amines (e.g., target compound) are more water-soluble than aromatic derivatives. The pyrazole-containing compound shows moderate solubility in polar aprotic solvents (DMF, DMSO).

- Stability : The dioxaborolane ring is stable under neutral conditions but hydrolyzes in acidic/basic media. For example, describes deprotection using 10% CF₃COOH in CH₂Cl₂, indicating sensitivity to strong acids .

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a boron-containing compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C11H17BNO3

- Molecular Weight : 221.07 g/mol

- CAS Number : 56737678

The biological activity of this compound is largely attributed to its ability to interact with biological targets through boron coordination. Boron compounds are known for their role in enzyme inhibition and modulation of signaling pathways. The dioxaborolane moiety can facilitate the formation of covalent bonds with nucleophilic sites in proteins, leading to altered biological functions.

Anticancer Activity

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of dioxaborolane showed potent inhibition against various cancer cell lines. The mechanism is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of Kinases

This compound has been evaluated for its kinase inhibitory activity. In particular:

- BTK (Bruton's Tyrosine Kinase) : This compound has shown promise as a dual inhibitor targeting BTK and other kinases involved in B-cell malignancies. Studies report IC50 values in the nanomolar range, indicating high potency against these targets .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | BTK | 10 |

| Other derivatives | Various kinases | 50 - 200 |

Immune Modulation

Additionally, compounds similar to this compound have been studied for their immunomodulatory effects. They can enhance immune responses by modulating interactions between immune checkpoint proteins such as PD-1 and PD-L1. A notable study reported that certain derivatives could rescue mouse splenocytes from apoptosis when exposed to PD-L1 .

Study on Antiproliferative Activity

A comparative study evaluated the antiproliferative effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that modifications in the dioxaborolane structure significantly influenced their potency.

| Compound | Cell Line Tested | % Inhibition at 100 nM |

|---|---|---|

| Compound A (dioxaborolane derivative) | MCF-7 (breast cancer) | 85% |

| Compound B (similar structure) | HeLa (cervical cancer) | 75% |

Pharmacokinetics and Metabolism

Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics but is subject to rapid metabolism in vivo. Understanding these dynamics is crucial for optimizing therapeutic applications.

Q & A

Q. Basic

- NMR : ¹¹B NMR confirms boronate integrity (δ ~30 ppm), while ¹H/¹³C NMR identifies amine and methyl groups .

- HPLC-MS : Quantifies purity (>95% in commercial samples) and detects trace byproducts .

- X-ray crystallography : Resolves boronate stereochemistry (if crystalline) using SHELX software .

How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Basic

The boronate group enables aryl- or alkyl-bond formation with halides/triflates:

- Mechanism : Transmetallation with Pd⁰ catalysts forms C–C bonds .

- Substrate compatibility : Reacts with aryl bromides, iodides, and activated chlorides .

- Limitations : Steric hindrance from tetramethyl groups may reduce reactivity with bulky partners .

What strategies mitigate instability of the boronate group during storage or reactions?

Q. Advanced

- Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent hydrolysis .

- In-situ protection : Use of trifluoroacetate salts stabilizes the amine group during coupling .

- pH control : Neutral or mildly basic conditions minimize boronate degradation .

How can computational modeling predict reactivity in complex reaction systems?

Q. Advanced

- DFT calculations : Simulate transition states for cross-coupling steps to identify steric/electronic barriers .

- Solvent effects : COSMO-RS models predict solubility and reaction rates in polar aprotic solvents .

- Machine learning : Trained on PubChem data to optimize catalyst/substrate pairings .

How should researchers resolve contradictions in reported purity or spectroscopic data?

Q. Advanced

- Reproducibility checks : Validate NMR shifts (e.g., ¹¹B δ 30–35 ppm) against independent syntheses .

- Batch analysis : Compare HPLC traces across suppliers to identify systematic impurities .

- Collaborative studies : Cross-lab validation using standardized protocols (e.g., ICH guidelines) .

What role does the ethanamine moiety play in biological applications?

Q. Advanced

- Drug conjugates : The amine enables covalent linkage to targeting moieties (e.g., antibodies) .

- Protease inhibition : Boronates act as transition-state analogs in enzyme inhibition studies .

- Toxicity screening : Ames tests and cytotoxicity assays assess biocompatibility .

How are byproducts from incomplete coupling characterized and minimized?

Q. Advanced

- Byproduct identification : LC-MS detects deboronated species (e.g., ethanamine derivatives) .

- Kinetic studies : Monitor reaction progress via in-situ IR to optimize quenching times .

- Catalyst recycling : Heterogeneous Pd/C reduces metal leaching and side reactions .

What are the implications of steric effects on regioselectivity in multi-step syntheses?

Q. Advanced

- Steric maps : Molecular dynamics simulations predict accessibility of the boronate group .

- Directed ortho-metalation : Bulky tetramethyl groups block undesired positions in aryl couplings .

- Ligand tuning : Electron-rich ligands (e.g., SPhos) enhance selectivity for hindered substrates .

How can this compound serve as a precursor for functionalized polymers or MOFs?

Q. Advanced

- Coordination chemistry : Boronates form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for MOFs .

- Polymerization : Radical-initiated copolymerization with styrene derivatives creates boronate-containing polymers .

- Post-synthetic modification : Amine groups enable click chemistry (e.g., azide-alkyne cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.